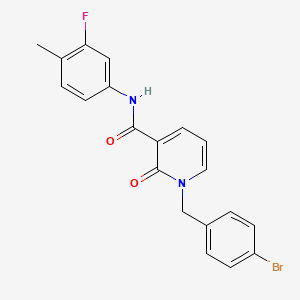

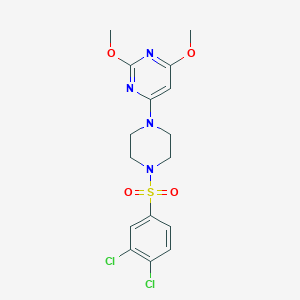

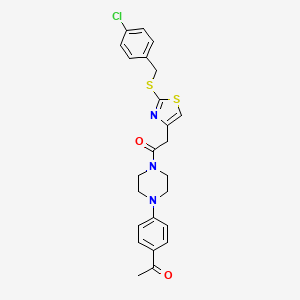

3-(4-クロロフェニル)スルホニル-2,5-ジヒドロチオフェン 1,1-ジオキシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing organic molecule that is part of a broader class of compounds with potential applications in various fields of chemistry. While the specific molecule is not directly described in the provided papers, related compounds and their properties can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related sulfonyl compounds involves the cheletropic addition of sulfur dioxide to vinyl sulfoxides and sulfones, as described in the second paper. This reaction proceeds in 1,2-dichloroethane at reflux, leading to the formation of substituted 2,5-dihydrothiophene 1,1-dioxides with very good yields . This suggests that a similar synthetic route could be employed for the synthesis of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide, utilizing appropriate vinyl sulfoxides or sulfones as precursors.

Molecular Structure Analysis

The molecular structure of related compounds features nearly planar segments, such as the benzopyranone group, the chlorophenyl ring, and the ethene group, with the sulfonyl plane inclined at significant angles to these moieties . This indicates that 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide may also exhibit a complex geometry with various planar segments and non-planar sulfonyl groups, which could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of sulfur-containing compounds like 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide can be inferred from the behavior of similar molecules under electron impact. For instance, methylsulfonylpolychlorobiphenyls show fragmentation patterns that are influenced by the position of the sulfur-containing group, with dominant ions such as [CH3SO]+ and [CH3SO2]+ . This suggests that the 3-(4-Chlorophenyl)sulfonyl group in the compound of interest may also influence its fragmentation pattern and stability under electron impact.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide are not directly reported in the provided papers, the properties of structurally related compounds can provide some context. The inclination of sulfonyl groups and the planarity of the molecule can affect its crystalline structure, melting point, and solubility . Additionally, the presence of the sulfonyl group and the chlorine atom could influence the compound's polarity, boiling point, and reactivity towards nucleophiles or electrophiles .

科学的研究の応用

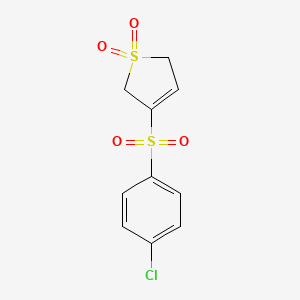

- スルフォレンは、合成ゴム、プラスチック、その他のポリマーの製造に使用される重要なモノマーであるブタジエンの貴重な供給源として役立ちます。 ブタジエンと二酸化硫黄の化学量論的反応によりスルフォレンが生成され、これはさらにブタジエンの合成に利用できます .

- 研究者は、スルフォレンの独特の反応性を利用して有機合成に使用しています。それは酸の影響を受けず、濃硝酸から再結晶することもできます。 さらに、2位と5位のプロトンは、アルカリ性条件下で重水と容易に交換されます .

- 塩基またはシアン化物の存在下、3-スルフォレンは、2-スルフォレンと3-スルフォレンの混合物に異性化します。平衡状態では、混合物は3-スルフォレンを42%、2-スルフォレンを58%含んでいます。 混合物を加熱することで、熱力学的により安定な2-スルフォレンを分離することができます .

- 3-スルフォレンの触媒的水素化により、スルフォランが生成されます。スルフォランは、炭化水素ストリームから芳香族を抽出するために、石油化学工業で広く使用されている溶媒です。 ただし、硫黄化合物は触媒を被毒する可能性があり、収率が制限されます .

- スルフォレンは、水溶液中での臭素との反応により、3,4-ジブロモテトラヒドロチオフェン-1,1-ジオキシドを生成します。この中間体は、炭酸銀を使用して脱ブロム化してチオフェン-1,1-ジオキシドを生成することができます。 チオフェン-1,1-ジオキシドは、さまざまな用途を持つ非常に反応性の高い種です .

ブタジエンの供給源

有機合成

2-スルフォレンへの異性化

スルフォランへの水素化

ハロゲン化反応

誘導体とその用途

作用機序

Target of Action

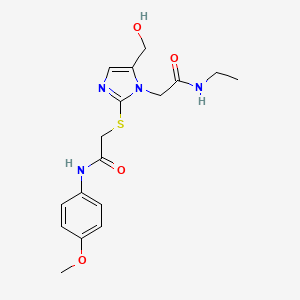

The primary targets of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideSulfolene derivatives, which this compound is a part of, have been found to be biologically active and are used in the synthesis of various cyclic compounds . These include influenza virus neuraminidase inhibitors, antipsychotic substances, potassium channel blockers, photoactive substances, and analogues of antibiotics of a hydrogenated anthraquinone series .

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideThe reactions of polyalkylation, transformations of functional groups of the sulfolene ring, as well as the addition reaction at endo- and exocyclic multiple bonds are considered in the synthesis of polycyclic derivatives of sulfolane (sulfolene) .

Biochemical Pathways

The specific biochemical pathways affected by 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideIt’s known that sulfolene derivatives can participate in a variety of reactions, indicating that they may interact with multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3-(4-Chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxideGiven the wide range of applications of sulfolene derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Action Environment

特性

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-2,5-dihydrothiophene 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIXYEMMWQMBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CS1(=O)=O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

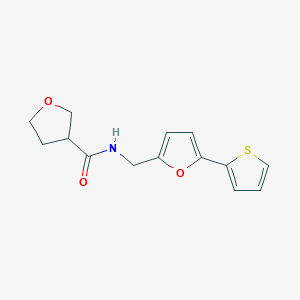

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

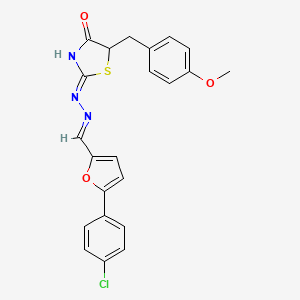

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2508304.png)

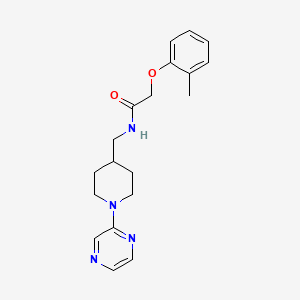

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2508310.png)